molecular formula C11H8N4O B14298240 1-(4-Azidoquinolin-2-yl)ethan-1-one CAS No. 114935-74-9

1-(4-Azidoquinolin-2-yl)ethan-1-one

Cat. No.: B14298240
CAS No.: 114935-74-9
M. Wt: 212.21 g/mol
InChI Key: JBCGCQIGZYOFAG-UHFFFAOYSA-N
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Description

1-(4-Azidoquinolin-2-yl)ethan-1-one is a compound belonging to the quinoline family, characterized by the presence of an azido group at the 4-position of the quinoline ring

Preparation Methods

The synthesis of 1-(4-Azidoquinolin-2-yl)ethan-1-one typically involves the reaction of 4-chloroquinoline with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Azidoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for triazole formation, palladium catalysts for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include triazoles, amines, and carboxylic acids, respectively.

Mechanism of Action

The mechanism of action of 1-(4-Azidoquinolin-2-yl)ethan-1-one largely depends on its application. In medicinal chemistry, the compound’s azido group can interact with biological targets through click chemistry, forming stable triazole linkages with alkyne-functionalized biomolecules . This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

1-(4-Azidoquinolin-2-yl)ethan-1-one can be compared with other azido-substituted quinolines and related compounds:

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and enables its use in click chemistry applications, setting it apart from other quinoline derivatives.

Properties

CAS No.

114935-74-9

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

1-(4-azidoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H8N4O/c1-7(16)10-6-11(14-15-12)8-4-2-3-5-9(8)13-10/h2-6H,1H3

InChI Key

JBCGCQIGZYOFAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2C(=C1)N=[N+]=[N-]

Origin of Product

United States

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